![molecular formula C12H17ClN2O2 B2844886 2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide CAS No. 2411196-22-8](/img/structure/B2844886.png)
2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide, also known as JNJ-5207852, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidinyl-bicyclooctanes and has been shown to exhibit a range of pharmacological activities.
Mechanism of Action
2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide acts as a selective antagonist of the histamine H3 receptor, which is involved in the modulation of neurotransmitter release in the brain. By inhibiting the activity of this receptor, 2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide is thought to increase the release of certain neurotransmitters, such as acetylcholine and dopamine, which are involved in cognitive processes.
Biochemical and Physiological Effects
2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which are involved in cognitive processes such as learning and memory. In addition, 2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide has been shown to improve cognitive function in animal models of cognitive impairment.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide in lab experiments is its selectivity for the histamine H3 receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of using 2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide is its relatively low potency, which can make it difficult to achieve a significant pharmacological effect at low concentrations.
Future Directions
There are several potential future directions for research on 2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide. One area of interest is its potential use as a treatment for cognitive impairment in humans. Clinical trials are currently underway to investigate its efficacy in this regard. Another potential direction for research is the development of more potent analogues of 2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide, which could be used as more effective tools for investigating the histamine H3 receptor. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide, which could lead to the development of new treatments for a range of neurological disorders.
Synthesis Methods
The synthesis of 2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide involves the reaction of 2-chloroacetyl chloride with 3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentane in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide.
Scientific Research Applications
2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of pharmacological activities, including the inhibition of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the brain. This has led to investigations into its potential use as a treatment for a range of neurological disorders, including cognitive impairment and schizophrenia.
properties
IUPAC Name |
2-chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c13-5-9(16)14-11-6-12(7-11,8-11)15-4-2-1-3-10(15)17/h1-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGUAMSXJIBIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C23CC(C2)(C3)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.